[1,2,4]Triazolo[1,5-a]pyridin-7-ol [1,2,4]Triazolo[1,5-a]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.: 1033810-70-6
VCID: VC2704724
InChI: InChI=1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8)
SMILES: C1=CN2C(=CC1=O)N=CN2
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

[1,2,4]Triazolo[1,5-a]pyridin-7-ol

CAS No.: 1033810-70-6

Cat. No.: VC2704724

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridin-7-ol - 1033810-70-6

Specification

CAS No. 1033810-70-6
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 3H-[1,2,4]triazolo[1,5-a]pyridin-7-one
Standard InChI InChI=1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8)
Standard InChI Key BABOSZMRHSQJCE-UHFFFAOYSA-N
SMILES C1=CN2C(=CC1=O)N=CN2
Canonical SMILES C1=CN2C(=CC1=O)N=CN2

Introduction

Molecular Information

The compound's essential molecular characteristics are summarized in Table 1:

ParameterValueReference
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
CAS Number1033810-70-6
Alternative Names3H- triazolo[1,5-a]pyridin-7-one, 7-Hydroxy- triazolo[1,5-a]pyridine
Creation Date2012-11-30
Last Modified2025-04-05

Physical Properties

The compound exhibits specific physical characteristics that influence its handling and application:

PropertyValueReference
Physical StateWhite solid
Density1.51±0.1 g/cm³ (Predicted)
pKa2.38±0.53 (Predicted)
Recommended Storage Temperature2-8°C

Structural Features

The structure of Triazolo[1,5-a]pyridin-7-ol contains several important features that contribute to its reactivity and potential utility:

  • A fused bicyclic system with a five-membered 1,2,4-triazole ring and a six-membered pyridine ring

  • A hydroxyl group at the 7-position, which can exist in tautomeric equilibrium with its keto form

  • Multiple nitrogen atoms providing potential hydrogen bond acceptor sites

  • Aromatic character contributing to its stability

Synthesis Methods

Several synthetic approaches have been developed for the preparation of Triazolo[1,5-a]pyridin-7-ol, with optimization efforts focusing on improving yield and purity.

Synthesis from 7-Bromo triazolo[1,5-a]pyridine

One of the most documented synthetic routes involves the conversion of 7-bromo- triazolo[1,5-a]pyridine to the target compound through hydroxylation:

Reaction Conditions and Procedure

The synthesis involves the following steps:

  • Prepare a solution of 7-bromo- triazolo[1,5-a]pyridine (501.0 mg, 2.53 mmol) in 1,4-dioxane (8.0 mL)/H₂O (2.0 mL)

  • Add potassium hydroxide (625.7 mg, 11.15 mmol), Pd₂(dba)₃ (263.1 mg, 0.28 mmol), and t-BuXPhos (231.1 mg, 0.54 mmol) at room temperature

  • Stir the mixture at 100°C for 4 hours

  • Cool the reaction mixture to room temperature

  • Extract with ethyl acetate

  • Adjust the aqueous layer to pH 5 with 1N HCl

  • Evaporate the mixture in vacuo

  • Purify the residue by flash column chromatography with CH₂Cl₂/MeOH (5/1, v/v)

This procedure yields Triazolo[1,5-a]pyridin-7-ol (140.0 mg, 40%) as a white solid. The product can be confirmed by LCMS (ESI, m/z): [M+H]⁺ = 136.0 .

Alternative Synthetic Approaches

While the direct synthesis from 7-bromo- triazolo[1,5-a]pyridine is well-documented, researchers have also explored alternative routes that may offer advantages in terms of yield, reaction conditions, or starting material availability. These approaches often involve:

  • Cyclization reactions of appropriately substituted pyridine derivatives with hydrazine or hydrazine derivatives

  • Ring transformation reactions of related heterocyclic systems

  • Functionalization of the pre-formed triazolopyridine scaffold

Biological Activities and Applications

Research Applications

The compound has various applications in chemical and pharmaceutical research:

  • As a building block in the synthesis of more complex heterocyclic systems

  • As a model compound for studying the properties of fused triazole-containing heterocycles

  • As a scaffold for the development of compound libraries in drug discovery programs

Related Compounds and Structural Analogs

Structural Analogs

Several compounds share structural similarities with Triazolo[1,5-a]pyridin-7-ol, including:

CompoundDifference from Triazolo[1,5-a]pyridin-7-olReference
Triazolo[1,5-a]pyrimidin-7-olContains a pyrimidine ring instead of pyridine
Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-Contains a pyrimidine ring and a methyl group at position 5
Triazolo[4,3-a]pyrazine derivativesDifferent fusion pattern of the triazole ring
Pyrazolo[1,5-a]pyridine derivativesContains a pyrazole ring instead of triazole

Comparative Properties

The subtle structural differences between these analogs can significantly impact their physical, chemical, and biological properties:

  • Ring system modifications (pyridine vs. pyrimidine vs. pyrazine) affect electron distribution, basicity, and hydrogen bonding capabilities

  • Substitution patterns influence solubility, lipophilicity, and molecular recognition

  • Different heterocyclic systems may target distinct biological receptors or enzymes

SupplierPackagingPrice (USD)Reference
AK Scientific100mg$170
AK Scientific10g$2,591
Matrix Scientific1g$4,440
Matrix Scientific5g$7,770
American Custom Chemicals Corporation5mg$498.04
VWR (Ambeed Inc.)Various sizesStarting at $32

The compound is typically available with a purity of 95% or higher .

Research Significance and Future Directions

Current Research Areas

Current research involving Triazolo[1,5-a]pyridin-7-ol and closely related compounds focuses on several promising areas:

  • Development of kinase inhibitors, particularly for cancer therapy

  • Exploration of anti-viral applications, including influenza virus inhibition

  • Investigation of structure-activity relationships to optimize biological activity

  • Utilization as building blocks for more complex bioactive molecules

Future Research Directions

Based on the existing knowledge and gaps identified in the literature, future research directions might include:

  • Comprehensive evaluation of the compound's biological activity profile

  • Optimization of synthetic routes to improve yields and sustainability

  • Development of targeted derivatives for specific therapeutic applications

  • Investigation of potential applications beyond medicinal chemistry, such as materials science or catalysis

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